molecular formula C13H26N2 B1349808 1-(3-Cyclohexylpropyl)piperazine CAS No. 800372-97-8

1-(3-Cyclohexylpropyl)piperazine

Cat. No. B1349808
CAS RN: 800372-97-8
M. Wt: 210.36 g/mol
InChI Key: NOANQOHRPIHTIN-UHFFFAOYSA-N
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Description

1-(3-Cyclohexylpropyl)piperazine (CHP) is an organic compound with a cyclohexylpropyl substituent at the 1-position of a piperazine ring. It is a colorless, water-soluble compound that has a wide range of applications in the scientific and medical fields. CHP has been used in research to investigate the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

Role in Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

Impact on Physicochemical Properties

The two nitrogen atoms in the piperazine structure improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines. These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Structural and Conformational Characteristics

The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Synthetic Chemistry Applications

Piperazine is useful for its easy handling in synthetic chemistry . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

Role in Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . They play a crucial role in regulating the activity of kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them .

Role in Receptor Modulators

Piperazine derivatives are also used as receptor modulators . They can either enhance or inhibit the activity of receptors, which are proteins that receive signals from the body and trigger cellular responses .

Anticancer Applications

Piperazine-containing hybrid heterocycles have shown significant anticancer applications . Several patents have been approved for the anticancer activity of piperazine heterocycles .

Role in C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

properties

IUPAC Name

1-(3-cyclohexylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOANQOHRPIHTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372035
Record name 1-(3-cyclohexylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclohexylpropyl)piperazine

CAS RN

800372-97-8
Record name 1-(3-cyclohexylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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